molecular formula C27H18FN5O B12787330 2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile CAS No. 1149350-68-4

2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile

Cat. No.: B12787330
CAS No.: 1149350-68-4
M. Wt: 447.5 g/mol
InChI Key: BCNAPHWOUDETDR-MHZLTWQESA-N
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Description

The compound 2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile is a synthetic small molecule characterized by a benzofuran core substituted with a fluorophenyl group at position 7 and a carbonitrile group at position 3. Its unique structure includes a chiral (S)-configured amino group linked to a 4-cyanophenyl moiety and a 3-methylimidazol-4-ylmethyl side chain. Structural determination of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .

Properties

CAS No.

1149350-68-4

Molecular Formula

C27H18FN5O

Molecular Weight

447.5 g/mol

IUPAC Name

2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C27H18FN5O/c1-33-16-32-15-24(33)27(31,21-7-5-17(13-29)6-8-21)25-12-20-9-18(14-30)10-23(26(20)34-25)19-3-2-4-22(28)11-19/h2-12,15-16H,31H2,1H3/t27-/m0/s1

InChI Key

BCNAPHWOUDETDR-MHZLTWQESA-N

Isomeric SMILES

CN1C=NC=C1[C@@](C2=CC=C(C=C2)C#N)(C3=CC4=C(O3)C(=CC(=C4)C#N)C5=CC(=CC=C5)F)N

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)C#N)(C3=CC4=C(O3)C(=CC(=C4)C#N)C5=CC(=CC=C5)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of the benzofuran core, followed by the introduction of the fluorophenyl group and the imidazole moiety. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Imidazole Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation.

Case Study:
A study conducted by the National Cancer Institute (NCI) evaluated various derivatives for their ability to inhibit cancer cell lines. The tested compound demonstrated a mean growth inhibition rate of approximately 12.53% against a panel of sixty cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on farnesyltransferase, an enzyme implicated in the post-translational modification of proteins that play critical roles in oncogenesis.

Case Study:
Research published in patent literature describes the use of similar imidazole compounds as effective farnesyltransferase inhibitors, showcasing their utility in developing targeted cancer therapies .

Antimicrobial Properties

The compound's structural characteristics may also impart antimicrobial properties. Some derivatives have shown activity against various bacterial strains, indicating potential for development as antimicrobial agents.

Case Study:
In a recent study, several imidazole-containing compounds were screened for antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structures exhibited significant antimicrobial effects, suggesting that 2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile may also have similar properties .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Anticancer ActivityInhibits growth of cancer cell lines
Enzyme InhibitionInhibits farnesyltransferase
Antimicrobial ActivityEffective against Mycobacterium smegmatis

Mechanism of Action

The mechanism of action of 2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Standards

highlights several compounds with structural similarities to the target molecule, particularly those containing fluorophenyl and benzofuran motifs. Key analogues include:

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Benzofuran 7-(3-fluorophenyl), 5-carbonitrile, (S)-amino-(4-cyanophenyl)-(3-methylimidazol) Fluorophenyl, Carbonitrile, Imidazole, Cyano
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran 4-fluorophenyl, 5-carboxamide, 3-dimethylaminopropyl Fluorophenyl, Carboxamide, Tertiary amine
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile Dihydroisobenzofuran 4-fluorophenyl, 5-carbonitrile, 3-hydroxy, 3-dimethylaminopropyl Fluorophenyl, Carbonitrile, Hydroxyl

Key Observations :

  • The target compound’s imidazole and cyano groups differentiate it from analogues with dimethylaminopropyl or carboxamide substituents. These groups may enhance binding affinity in biological systems due to hydrogen-bonding and π-π stacking capabilities.
  • The fluorophenyl moiety, common across all compounds, contributes to metabolic stability and bioavailability by resisting oxidative degradation .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison
Property Target Compound 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-...-carboxamide 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-...-carbonitrile
LogP ~3.5 (estimated) ~2.8 ~3.1
Solubility Low (due to aromaticity) Moderate (carboxamide enhances polarity) Low (carbonitrile reduces polarity)
Dissolution Requirements Likely follows Test 1 (default) Labeling specifies if Test 2/3 used Labeling specifies if Test 2/3 used

Notes:

  • The target compound’s imidazole group may improve aqueous solubility compared to dimethylaminopropyl analogues, though its overall hydrophobicity remains high.
  • Dissolution testing protocols for pharmacopeial compounds emphasize consistency in formulation, with labeling requirements varying based on test methodology .

Bioactivity and Functional Implications

  • The stereospecific (S)-amino configuration could enhance selectivity for chiral targets.
  • Analogues : Carboxamide derivatives often exhibit broader bioactivity (e.g., anticonvulsant or antidepressant effects), while carbonitrile variants may prioritize metabolic stability over potency .

Environmental and Metabolic Considerations

highlights "lumping strategies" in environmental modeling, where compounds with similar structures are grouped for degradation analysis. The target compound’s fluorophenyl and benzofuran core may align it with analogues undergoing similar oxidative degradation pathways, simplifying environmental impact assessments .

Biological Activity

The compound 2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile is a complex organic molecule with potential biological activity, particularly in the field of medicinal chemistry. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Imidazole ring : Known for its presence in many biologically active compounds.
  • Benzofuran moiety : Often associated with various pharmacological activities.
  • Cyanophenyl and fluorophenyl groups : These substituents may enhance the compound's binding affinity to specific targets.

Molecular Formula

  • Molecular Weight : 453.6 g/mol
  • Chemical Formula : C24H26N8O2S

Anticancer Properties

Research has indicated that compounds similar to 2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile exhibit significant anticancer activity. For instance, a study on farnesyltransferase inhibitors demonstrated that modifications in the imidazole ring could enhance cytotoxicity against cancer cell lines . The mechanism involves the inhibition of farnesyltransferase, which is crucial for the post-translational modification of proteins involved in cell signaling pathways related to cancer progression.

Inhibition of Farnesyltransferase

Farnesyltransferase (FTase) inhibitors are of particular interest due to their role in blocking oncogenic signaling. The compound's structural features suggest it may act as an FTase inhibitor, similar to other compounds that have shown IC50 values in the nanomolar range against hFTase .

Antimicrobial Activity

The compound’s potential antimicrobial activity has also been explored. Related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . This suggests that the compound may possess broad-spectrum antimicrobial properties.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis is crucial for understanding how modifications to the compound's structure influence its biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance antibacterial activity .

ModificationBiological Activity Effect
Electron-withdrawing groups (e.g., NO2)Increased potency against bacteria
Imidazole modificationsEnhanced anticancer activity

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various FTase inhibitors, including derivatives similar to our compound. Results indicated significant cell death in cancer cell lines treated with these inhibitors, suggesting a promising avenue for anticancer drug development.
  • Antimicrobial Testing :
    • In a comparative study, compounds structurally related to the target molecule were tested against Gram-positive and Gram-negative bacteria. The findings revealed notable antibacterial activity, supporting further exploration of this compound's potential as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves multi-step strategies, including condensation reactions (e.g., coupling 4-cyanophenyl and 3-methylimidazole precursors) and palladium-catalyzed cross-coupling for benzofuran core formation . Key intermediates should be characterized via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups. For example, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride (similar to ) require monitoring of azide incorporation using FTIR for –N3_3 stretches (~2100 cm1^{-1}) .

Q. How can the stereochemical configuration of the (S)-amino group be confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation, as demonstrated in benzofuran derivatives (e.g., ). For non-crystalline samples, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric analysis. Compare retention times with enantiomerically pure standards synthesized via asymmetric catalysis .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer : A combination of 1^1H/13^{13}C NMR (for substituent positioning), HRMS (for molecular formula confirmation), and X-ray diffraction (for 3D conformation) is essential. For nitrile and fluorophenyl groups, 19^{19}F NMR and IR spectroscopy (C≡N stretch ~2200 cm1^{-1}) provide additional validation .

Q. Which in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450 targets due to imidazole and benzofuran motifs) and cell-based viability assays (e.g., cancer cell lines). Use fluorogenic substrates for real-time activity monitoring and include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?

  • Methodological Answer : Employ chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed steps to enhance stereoselectivity . Monitor ee via chiral HPLC at each step. Reaction conditions (temperature, solvent polarity) significantly impact outcomes: lower temperatures (<0°C) often improve ee by slowing racemization .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., buffer pH, co-solvents). Re-test the compound under standardized conditions with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Include a reference compound in all assays to normalize data . Statistical tools like Bland-Altman analysis can quantify variability .

Q. What strategies address low yields in the final coupling step?

  • Methodological Answer : Optimize palladium catalyst loading (e.g., 5–10 mol% Pd(OAc)2_2) and ligands (XPhos or SPhos) to enhance reactivity . Use formic acid derivatives as CO surrogates in reductive cyclization steps to improve efficiency. Solvent screening (e.g., DMF vs. THF) and microwave-assisted heating may reduce side reactions .

Q. How to analyze unstable intermediates during synthesis?

  • Methodological Answer : Use in situ techniques like reaction monitoring FTIR or LC-MS to track transient species. For air-sensitive intermediates, employ Schlenk-line techniques under inert atmospheres. Low-temperature quenching (-78°C) with stabilizing agents (e.g., thioureas) can isolate reactive intermediates for offline analysis .

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